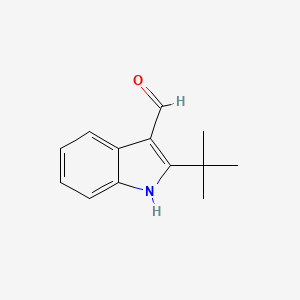
4-(Chloromethyl)thiazole hydrochloride
Descripción general
Descripción
4-(Chloromethyl)thiazole hydrochloride is an organic compound with the chemical formula C4H4ClNS·HCl. It is a colorless or yellowish crystalline solid with a pungent odor. This compound is highly soluble in water but has low solubility in organic solvents . It is primarily used as an intermediate in chemical synthesis and has applications in various fields, including medicine and bioorganic chemistry .
Aplicaciones Científicas De Investigación
4-(Chloromethyl)thiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antimicrobial and antiviral agents.
Industry: The compound is used in the production of pesticides and as a catalyst in various chemical reactions
Safety and Hazards
Mecanismo De Acción
Target of Action
Thiazoles, the class of compounds to which it belongs, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs .
Mode of Action
Thiazoles are known to interfere with diverse bacterial targets, including dna gyrase, topoisomerase iv, biofilm formation, cell wall permeability, and tryptophanyl-trna synthetase .
Biochemical Pathways
Thiazoles are known to have a broad spectrum of activity against relevant gram-positive and gram-negative pathogens .
Pharmacokinetics
The physicochemical properties and lipophilicity of the compound, which can impact its bioavailability, are noted .
Result of Action
Thiazoles have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Análisis Bioquímico
Biochemical Properties
4-(Chloromethyl)thiazole hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450s, which are involved in the metabolism of various substances. The interaction with cytochrome P450s can lead to the formation of reactive metabolites, which may further interact with other biomolecules, including proteins and nucleic acids . These interactions can result in modifications to the structure and function of these biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in detoxification processes, such as those encoding for cytochrome P450 enzymes . Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites. These effects can vary depending on the type of cell and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding interaction with cytochrome P450 enzymes, which catalyze the oxidation of the compound, leading to the formation of reactive metabolites . These metabolites can covalently bind to nucleophilic sites on proteins and nucleic acids, resulting in modifications that can alter their function. Additionally, this compound can inhibit or activate specific enzymes, further influencing biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant biochemical and physiological changes . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, this compound can exhibit toxic effects, including damage to liver and kidney tissues, as well as disruptions in metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive metabolites that can further participate in various biochemical reactions. The compound can also influence metabolic flux by altering the activity of key enzymes, resulting in changes in the levels of metabolites involved in energy production, detoxification, and other cellular processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, the compound may be preferentially taken up by certain cell types or tissues, leading to localized effects. Additionally, the binding to transporters can modulate the intracellular concentration of this compound, impacting its overall efficacy.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes, or to the nucleus, where it can influence gene expression. The localization of this compound can also affect its stability and degradation, further modulating its biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Chloromethyl)thiazole hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of thiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)thiazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The thiazole ring can be oxidized to form thiazole-4-carboxylic acid derivatives.
Reduction: The compound can be reduced to form thiazole derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Substituted thiazole derivatives.
Oxidation: Thiazole-4-carboxylic acid derivatives.
Reduction: Reduced thiazole derivatives with various functional groups.
Comparación Con Compuestos Similares
4-(Chloromethyl)thiazole hydrochloride can be compared with other similar compounds, such as:
- 4-(2-Chloroethyl)-2-methyl-1,3-thiazole hydrochloride
- 2-(Chloromethyl)-1,3-thiazole hydrochloride
- 5-(Chloromethyl)-1,3-thiazole hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific reactivity due to the presence of the chloromethyl group at the 4-position of the thiazole ring. This positioning allows for selective nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of various biologically active compounds .
Propiedades
IUPAC Name |
4-(chloromethyl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTBASMQHFMANH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376874 | |
| Record name | 4-(Chloromethyl)thiazole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7709-58-2 | |
| Record name | 4-(Chloromethyl)thiazole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Chloromethyl)-1,3-thiazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 4-(Chloromethyl)thiazole hydrochloride significantly affect Glutathione Reductase activity in Saccharomyces cerevisiae?
A1: The research indicates that increasing concentrations of this compound (ACT) did not significantly alter Glutathione Reductase (GR) activity in Saccharomyces cerevisiae []. While slight fluctuations in GR activity were observed at different concentrations, these changes were not statistically significant compared to the control group (p > 0.05, n = 3) [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-3-[4-(methylthio)phenyl]-1-propene](/img/structure/B1273621.png)




![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)






